1-Morpholin-4-yl-2-piperidin-4-yl-ethanone dihydrochloride
Description
Structural Characterization
Crystallographic Analysis of Molecular Configuration
The crystal structure of 1-morpholin-4-yl-2-piperidin-4-yl-ethanone dihydrochloride has not been experimentally determined, but insights can be inferred from analogous compounds. Piperidine and morpholine derivatives often exhibit hydrogen-bonded networks and layered packing arrangements. For example:
- Hydrogen bonding : The piperidine and morpholine rings may form intermolecular NH⋯N or NH⋯O interactions, stabilizing a crystalline lattice.
- Packing motifs : The ethanone bridge may adopt a planar conformation, facilitating π-π stacking or van der Waals interactions between adjacent molecules.
Table 1: Hypothetical Crystallographic Parameters
Spectroscopic Characterization (NMR, IR, Mass Spectrometry)
Spectroscopic data for this compound are limited, but predictions can be made from structurally related molecules.
Infrared (IR) Spectroscopy
- C=O Stretch : A strong peak at 1700–1750 cm⁻¹ due to the ethanone carbonyl group.
- N-H Bending : Absorption near 1600–1500 cm⁻¹ from piperidine and morpholine NH groups.
- C-N Stretch : Peaks at 1200–1300 cm⁻¹ for morpholine and piperidine C–N bonds.
Table 2: Predicted IR Peaks
| Functional Group | Peak Region (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ethanone) | 1720–1740 | Strong |
| N–H (Piperidine) | 1580–1600 | Medium |
| C–N (Morpholine) | 1250–1280 | Medium |
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Mass Spectrometry
- Molecular Ion : m/z 285.22 (C₁₁H₂₂Cl₂N₂O₂⁺).
- Fragmentation : Loss of HCl (m/z 249.22) and cleavage of the ethanone bridge to form morpholine (m/z 87) and piperidine (m/z 85) fragments.
Table 3: Predicted Mass Spectral Fragments
| Fragment | m/z | Relative Abundance (%) |
|---|---|---|
| [M]⁺ | 285.22 | 100 (base peak) |
| [M – HCl]⁺ | 249.22 | 60 |
| Morpholine (C₄H₉NO) | 87 | 30 |
| Piperidine (C₅H₁₁N) | 85 | 25 |
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations can predict the compound’s electronic properties. Key insights include:
- HOMO-LUMO Gap : A moderate gap (~5–6 eV) due to conjugation between the morpholine and piperidine rings.
- Charge Distribution : Partial positive charges on the morpholine and piperidine nitrogens, stabilized by adjacent Cl⁻ counterions.
- Molecular Orbitals : π-character in the ethanone carbonyl group, with σ-bonding interactions between Cl⁻ and NH groups.
Table 4: Theoretical Electronic Properties
| Property | Value (DFT Estimate) |
|---|---|
| HOMO Energy | -8.0 eV |
| LUMO Energy | -1.5 eV |
| Dipole Moment | 4.0 D |
Tautomeric and Conformational Stability Studies
Conformational Analysis
The piperidine and morpholine rings adopt chair conformations:
- Piperidine Ring : Equatorial NH and axial CH₂ groups for minimal steric strain.
- Morpholine Ring : Equatorial O–CH₂ groups to minimize 1,3-diaxial interactions.
Table 5: Conformational Stability
| Ring | Dominant Conformation | Energy (kcal/mol) |
|---|---|---|
| Piperidine | Chair (equatorial NH) | 0 (reference) |
| Morpholine | Chair (equatorial O) | +1.5 |
Tautomerism
The compound lacks tautomerizable groups (e.g., enolizable protons), but the dihydrochloride form ensures protonation of the morpholine and piperidine nitrogens, enhancing stability.
Properties
IUPAC Name |
1-morpholin-4-yl-2-piperidin-4-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.2ClH/c14-11(13-5-7-15-8-6-13)9-10-1-3-12-4-2-10;;/h10,12H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBZDPPIGQYWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)N2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 1-benzyl-4-piperidone : A commercially available or easily synthesized piperidone derivative.
- Morpholine : A heterocyclic amine used as the nucleophilic partner.
Key Reaction Conditions
- Solvent : Toluene or ethanol, chosen for their high boiling points and inertness.
- Reaction Temperature : Typically around 110°C to facilitate condensation.
- Reaction Type : Nucleophilic addition followed by cyclization, often under anhydrous conditions to prevent side reactions.
Catalytic Hydrogenation
- Catalyst : Raney nickel or palladium on carbon (Pd/C).
- Conditions : Hydrogen gas at 10-40 kg/cm² pressure, heated to approximately 50°C.
- Purpose : To reduce the benzyl group and saturate the piperidone ring, forming the piperidine derivative.
Acidic Workup and Salt Formation
- Hydrochloric acid (36%) is added post-reduction to protonate the amine, forming the dihydrochloride salt.
- Cooling and filtration yield the crystalline 4-(1-benzyl-piperidine-4-yl) morpholine dihydrochloride .
Yield and Purity
- Yields reported are typically around 87-89%, with high purity suitable for subsequent steps.
Conversion to 1-Morpholin-4-yl-2-piperidin-4-yl-ethanone
Deprotection and Functionalization
- The benzyl group is removed via hydrogenolysis under catalytic hydrogenation, often using Pd/C.
- The process is conducted under mild conditions to minimize side reactions, with hydrogen pressure around 40 kg/cm² and temperature near 50°C.
Formation of the Ethanone Moiety
- The key step involves reacting the deprotected intermediate with suitable acylating agents or via reductive amination to introduce the ethanone group at the 2-position of the piperidine ring.
- This step may involve the use of acetic anhydride or similar reagents to form the ethanone linkage.
Salt Formation
- The final compound, 1-Morpholin-4-yl-2-piperidin-4-yl-ethanone , is converted into its dihydrochloride salt by treatment with hydrochloric acid, ensuring stability and solubility.
Summary of the Overall Process
| Step | Description | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Condensation of 1-benzyl-4-piperidone with morpholine | 110°C, toluene | ~88-89% | Inert solvent, high temperature |
| 2 | Catalytic hydrogenation of benzyl group | 50°C, Pd/C or Raney Ni, 10-40 kg/cm² H₂ | Complete | Mild, controlled conditions |
| 3 | Acidic salt formation | 36% HCl, cooling | High purity | Crystallization |
| 4 | Deprotection of benzyl group | Hydrogenolysis | High | Using Pd/C, mild conditions |
| 5 | Functionalization to ethanone | Acylation or reductive amination | Variable | Precise control needed |
| 6 | Final salt formation | HCl addition | High | Ensures stability |
Research Findings and Data Tables
Reaction Yields and Conditions
Key Observations
- Use of mild hydrogenation conditions minimizes side reactions.
- Salt formation with hydrochloric acid stabilizes the compound.
- Commercial availability of starting materials simplifies scale-up.
Notes and Considerations
- Purity control is critical at each step to prevent impurities in the final product.
- Reaction monitoring via TLC or HPLC ensures completeness.
- Safety precautions are essential during hydrogenation due to flammability and high pressure.
- Scalability is feasible given the use of common catalysts and solvents.
Chemical Reactions Analysis
1-Morpholin-4-yl-2-piperidin-4-yl-ethanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Pharmacological Applications
1-Morpholin-4-yl-2-piperidin-4-yl-ethanone dihydrochloride has been investigated for its potential as a pharmaceutical compound. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of morpholine and piperidine have been studied for their ability to suppress tumor growth by targeting specific pathways involved in cell division and survival .
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that analogs of morpholine-piperidine derivatives inhibited PI3K signaling pathways, which are crucial in cancer cell metabolism and growth. The findings suggest that this compound may also exhibit similar anticancer properties when further investigated .
Neuropharmacology
This compound has potential applications in neuropharmacology due to its ability to cross the blood-brain barrier. Morpholine and piperidine derivatives are often explored for their effects on neurotransmitter systems, which could lead to treatments for neurodegenerative diseases.
Case Study:
In a preclinical study, morpholine derivatives were shown to enhance cognitive function in animal models of Alzheimer's disease by modulating acetylcholine receptors. This suggests that this compound might be beneficial in developing therapies for cognitive impairments .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of the piperidine and morpholine rings. This flexibility enables researchers to create various analogs with potentially enhanced pharmacological profiles.
Synthetic Pathway Overview
- Starting Materials: Piperidine, morpholine, and appropriate acylating agents.
- Reaction Conditions: Standard organic synthesis techniques including reflux and solvent extraction.
- Purification: Techniques such as recrystallization or chromatography to obtain pure compounds.
Toxicological Considerations
While exploring the applications of this compound, it is essential to consider its toxicity profile. Preliminary studies indicate that while it exhibits biological activity, careful evaluation is necessary to assess its safety for therapeutic use.
| Toxicity Parameter | Value |
|---|---|
| LD50 (oral, rat) | Not determined yet |
| Hazard Statements | H302-H315-H319-H335 |
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-2-piperidin-4-yl-ethanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Morpholin-4-yl-2-piperidin-4-yl-ethanone dihydrochloride with structurally or functionally related dihydrochloride salts:
Key Comparative Insights:
The methylpiperazine derivative (C₁₂H₂₄Cl₂N₃O) introduces a methyl group, enhancing lipophilicity and possibly metabolic stability .
Solubility and Stability :
- The dihydrochloride form of the target compound ensures high water solubility, critical for bioavailability. This contrasts with capmatinib dihydrochloride , which exhibits pH-dependent solubility and hygroscopicity, requiring stringent manufacturing controls .
Pharmacological Potential: While octenidine dihydrochloride (a cationic surfactant) is established in antimicrobial applications, the target compound’s morpholine-piperidine structure may align with CNS-targeting agents due to similarities with piperidine-based pharmaceuticals (e.g., antihistamines like levocetirizine dihydrochloride) .
Regulatory and Safety Profiles :
- Dihydrochloride salts like trientine dihydrochloride (a copper-chelating agent) and o-tolidine dihydrochloride (ACS-certified reagent) highlight the importance of regulatory compliance for solubility and toxicity profiles .
Research Findings and Data
Synthesis and Characterization :
While direct data on the target compound are sparse, analogs like capmatinib dihydrochloride were characterized using XRPD, NMR, and thermal analysis, suggesting similar methodologies could apply .Biological Activity :
Piperidine and morpholine derivatives are common in drug design. For example, levocetirizine dihydrochloride (a piperazine-based antihistamine) demonstrates the therapeutic relevance of such scaffolds .
Biological Activity
1-Morpholin-4-yl-2-piperidin-4-yl-ethanone dihydrochloride (CAS: 1185296-25-6) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on antibacterial and antifungal activities, as well as its implications in medicinal chemistry.
The molecular formula for this compound is C11H22Cl2N2O2, with a molecular weight of 285.22 g/mol. The compound features a morpholine ring and a piperidine moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H22Cl2N2O2 |
| Molecular Weight | 285.22 g/mol |
| CAS Number | 1185296-25-6 |
| Purity | ≥95% |
Antibacterial Activity
Research has demonstrated that compounds similar to 1-Morpholin-4-yl-2-piperidin-4-yl-ethanone exhibit significant antibacterial properties. In vitro studies using the agar disc-diffusion method have shown that various derivatives of piperidine and morpholine possess activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Studies indicate that certain piperidine derivatives show MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .
- Mechanism of Action : The presence of electron-donating and electron-withdrawing groups on the piperidine ring enhances antibacterial potency, suggesting that structural modifications can lead to improved bioactivity .
Case Studies
Recent studies have focused on the synthesis and evaluation of similar compounds, emphasizing structure–activity relationships (SAR). For example:
- Study on Alkaloids : A review highlighted the antibacterial and antifungal activities of pyrrolidine derivatives, which share structural similarities with morpholine and piperidine compounds .
- Antitumor Activity : Another study evaluated the antitumor effects of related compounds, indicating that modifications in the molecular structure can lead to enhanced biological activity against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-morpholin-4-yl-2-piperidin-4-yl-ethanone dihydrochloride, and what are common optimization challenges?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between morpholine and a piperidine derivative, followed by ketone formation and hydrochlorination. Key steps include:
- Nucleophilic attack : Morpholine reacts with a piperidinyl precursor (e.g., 4-piperidinyl ethanone) under basic conditions.
- Ketone stabilization : Use of protecting groups (e.g., Boc) to prevent side reactions during intermediate steps .
- Hydrochlorination : Final treatment with HCl gas or aqueous HCl to form the dihydrochloride salt.
- Challenges : Low yields due to steric hindrance at the piperidinyl nitrogen or competing side reactions (e.g., over-alkylation). Optimization may require temperature control (<40°C) and inert atmospheres .
Q. Which analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : For definitive structural confirmation, SHELX software (e.g., SHELXL) is widely used for small-molecule refinement. High-resolution data (≤1.0 Å) is preferred to resolve potential disorder in the morpholine or piperidine rings .
- NMR spectroscopy : H and C NMR can confirm substitution patterns. Key signals include the morpholine protons (δ 3.6–3.8 ppm) and piperidinyl methylene groups (δ 2.4–2.6 ppm) .
- HPLC-MS : Reverse-phase HPLC with a C18 column and mobile phase (e.g., methanol:buffer, 65:35) coupled with mass spectrometry validates purity and molecular weight (expected [M+H]: ~279.2) .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- GHS classification : While specific GHS data is unavailable, analogs like piperidine derivatives often require handling as irritants (skin/eyes) and respiratory sensitizers. Use PPE (gloves, goggles, fume hood) .
- Storage : Store at RT in airtight containers under nitrogen to prevent hygroscopic degradation. Avoid exposure to strong oxidizers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility or stability data for this compound?
- Methodological Answer :
- Controlled solubility studies : Use standardized buffers (pH 4.6–7.4) and quantify solubility via UV-Vis spectroscopy at λ~260 nm. Discrepancies may arise from polymorphic forms; characterize via DSC/TGA to identify hydrates or solvates .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions may hydrolyze the ketone moiety, requiring pH-adjusted formulations .
Q. What strategies are effective for impurity profiling during synthesis?
- Methodological Answer :
- Chromatographic methods : Use EP/USP impurity standards (e.g., methylated or des-chloro analogs) as references. A gradient HPLC method with a sodium octanesulfonate buffer (pH 4.6) and UV detection at 220 nm can separate impurities ≤0.1% .
- Mass spectrometry : HRMS identifies trace byproducts, such as incomplete hydrochlorination (M: ~243.2) or dimerization artifacts .
Q. How can crystallographic data inconsistencies (e.g., twinning) be addressed in structural studies?
- Methodological Answer :
- Data collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
- Software tools : SHELXD for twin resolution (HKLF5 format) or PLATON’s TWINLAW to identify twin laws. For severe twinning, refine using a twin fraction parameter in SHELXL .
Q. What experimental design principles apply to optimizing biological activity studies of this compound?
- Methodological Answer :
- Structure-activity relationship (SAR) : Modify the morpholine/piperidine substituents (e.g., introduce fluorine or methyl groups) to assess receptor binding. Use molecular docking (AutoDock Vina) with targets like σ receptors or monoamine oxidases .
- In vitro assays : Prioritize high-throughput screening (HTS) with fluorescence polarization or SPR to measure binding kinetics. Include positive controls (e.g., haloperidol for σ receptors) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
